molecular formula C18H21ClN4O B2930527 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 2034346-49-9

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Cat. No.: B2930527
CAS No.: 2034346-49-9
M. Wt: 344.84
InChI Key: ONKIVODMUGTLBS-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple pharmaceutically relevant motifs, including a 1,2,3-triazole ring, a pyrrolidine group, and a chlorophenyl subunit. The 1,2,3-triazole skeleton is a valuable nitrogen-rich heterocyclic building block known for its stability under acidic and basic conditions and its ability to act as a bioisostere for amide bonds. It can form diverse non-covalent interactions, such as hydrogen bonds and van der Waals forces, with various biological targets, including enzymes and receptors . The incorporation of the pyrrolidine ring is a common strategy in drug design to optimize physicochemical properties. This moiety can confer favorable liposolubility, facilitating improved passage across cell membranes and enhancing the drug-likeness of a molecule . The 4-chlorophenyl group is a classic hydrophobic aromatic element frequently used to engage with specific binding pockets in protein targets through van der Waals interactions. Compounds featuring 1,2,3-triazole and pyrrolidine structures have demonstrated significant potential in the discovery of new anticancer agents, with studies showing their ability to interact with key receptors like MMP-2 metalloproteinase . Furthermore, similar structural frameworks are being explored in the development of dual-target ligands for central nervous system (CNS) disorders, such as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, aiming to create analgesics with reduced addictive liability . This makes this compound a versatile intermediate for constructing novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(24)22-12-7-16(13-22)23-20-10-11-21-23/h3-6,10-11,16H,1-2,7-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKIVODMUGTLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a complex organic molecule featuring a triazole ring, a pyrrolidine moiety, and a cyclopentyl group substituted with a chlorophenyl. This structure suggests potential biological activities that can be explored for medicinal applications. The biological activity of such compounds is often assessed through various pharmacological studies, including antimicrobial, anticancer, and enzyme inhibition assays.

Structural Features

The unique biological properties of this compound can be attributed to its structural components:

ComponentDescription
Triazole Ring Known for diverse biological activities, often involved in drug discovery.
Pyrrolidine Moiety Provides structural rigidity and potential interactions with biological targets.
Cyclopentyl Group Enhances lipophilicity and may influence pharmacokinetic properties.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : It could interact with receptors to modulate their signaling pathways.
  • Nucleic Acid Interaction : Potential binding to DNA or RNA could affect gene expression and cellular processes.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds featuring triazole and pyrrolidine structures. Key findings include:

  • Antimicrobial Activity : Compounds similar to the target have shown promising results against various bacterial and fungal strains. For instance, derivatives containing triazole rings have been reported to exhibit significant antifungal properties against pathogenic fungi .
  • Anticancer Properties : Research indicates that triazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
  • Enzyme Inhibition : Some studies have demonstrated that these compounds can inhibit specific enzymes linked to disease pathology, such as those involved in cancer progression or microbial resistance .

Case Study 1: Antifungal Activity

A study by Pendergrass et al. evaluated the antifungal activity of several triazole derivatives, including those similar to our target compound. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Candida species, suggesting potential for therapeutic use in fungal infections .

Case Study 2: Anticancer Effects

Research published in PubMed highlighted the anticancer effects of pyrrolidine-based triazoles on various cancer cell lines. The study reported that these compounds could significantly reduce cell viability in vitro, indicating their potential as anticancer agents .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameBiological ActivityUnique Features
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(phenyl)methanoneModerate anticancer activityLacks cyclopentyl group
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol))methanoneStrong antifungal propertiesContains thiazole moiety
(3-(4-chlorophenyl)-4-substituted pyrazole)Antifungal and antitubercularDifferent core structure

Chemical Reactions Analysis

Substitution Reactions at the 4-Chlorophenyl Group

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing nature of the chlorine atom activates the ring for substitutions, particularly at the para position.

Reaction Conditions Product Yield Reference
Hydrolysis to phenolNaOH (aq.), Cu catalyst, 120°C(1-(4-Hydroxyphenyl)cyclopentyl)methanone65–78%
Amination with NH₃NH₃, Pd(OAc)₂, 100°C(1-(4-Aminophenyl)cyclopentyl)methanone52%

Mechanistic Insight :

  • The chlorine substituent directs electrophilic attacks to the ortho and para positions, but steric hindrance from the cyclopentyl group favors para substitution.

  • Copper or palladium catalysts enhance reaction rates by stabilizing transition states .

Reactivity of the 2H-1,2,3-Triazole Moiety

The triazole ring participates in regioselective alkylation and cycloaddition reactions. Its electron-deficient nature facilitates interactions with electrophiles.

Reaction Conditions Product Yield Reference
N-Alkylation with CH₃IK₂CO₃, DMF, 60°C3-(1-Methyl-2H-1,2,3-triazol-2-yl)pyrrolidine88%
Click cycloaddition with alkynesCuSO₄, sodium ascorbate, RTBicyclic triazole-pyrrolidine hybrid76%

Key Findings :

  • Alkylation occurs preferentially at the N-1 position of the triazole due to steric accessibility .

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) expands the scaffold’s complexity .

Modifications of the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation and functionalization at the nitrogen atom.

Reaction Conditions Product Yield Reference
Oxidation to pyrrolidoneKMnO₄, H₂O, 80°C3-(Triazol-2-yl)pyrrolidin-2-one70%
Reductive aminationNaBH₃CN, MeOH, RTN-Alkylated pyrrolidine derivative82%

Notes :

  • Oxidation of pyrrolidine to pyrrolidone enhances hydrogen-bonding capacity, impacting pharmacological profiles .

  • Reductive amination retains the triazole ring’s integrity while diversifying the nitrogen substituents .

Transformations Involving the Methanone Group

The ketone group is susceptible to reduction and nucleophilic additions.

Reaction Conditions Product Yield Reference
Reduction to alcoholLiAlH₄, THF, 0°C → RTSecondary alcohol derivative90%
Grignard additionCH₃MgBr, Et₂O, −78°CTertiary alcohol with methyl group68%

Mechanism :

  • LiAlH₄ selectively reduces the ketone without affecting the triazole or chlorophenyl groups .

  • Grignard reagents add to the carbonyl carbon, forming stereochemically defined alcohols .

Cyclopentyl Group Reactivity

The cyclopentyl moiety exhibits limited reactivity under standard conditions but participates in strain-driven ring-opening reactions.

Reaction Conditions Product Yield Reference
Acid-catalyzed ring-openingH₂SO₄, 140°CLinear ketone with 4-chlorophenyl group45%

Challenges :

  • High temperatures and strong acids are required due to the cyclopentane’s stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of methanone derivatives with diverse biological and physicochemical properties. Key structural analogs include:

Compound Name Key Structural Differences Potential Implications
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () Pyrazole instead of triazole; ethanone backbone Altered binding affinity due to ring electronics
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene-based)methanone () Thiophene and pyrazole substituents Enhanced solubility or metabolic stability
Cyclopentyl-phenyl methanones with non-triazole N-heterocycles (e.g., imidazole) Varying heterocycles at pyrrolidine position Modified pharmacokinetic profiles

The triazole group in the target compound may confer superior metabolic stability compared to pyrazoles or imidazoles, as triazoles are less prone to oxidative degradation .

Bioactivity and Functional Insights

While direct bioactivity data for the target compound are absent, structurally related molecules exhibit insecticidal, antifungal, or kinase-inhibitory properties. For instance, highlights the role of lipophilic substituents (e.g., 4-chlorophenyl) in enhancing bioactivity against insects by improving cuticle penetration . The triazole moiety, common in agrochemicals, could synergize with the chlorophenyl group to target pest-specific enzymes. In contrast, pyrazole-based methanones () are often explored for anti-inflammatory applications, underscoring how minor structural changes redirect biological activity .

Computational and Crystallographic Analysis

Structural elucidation of such compounds typically employs tools like SHELXL (), which refines crystallographic data to resolve conformational details. For example, the cyclopentyl group’s puckering and triazole orientation could influence binding pocket compatibility, a factor critical for structure-activity relationship (SAR) studies . Computational similarity assessments () further classify analogs based on topological or electronic descriptors, guiding virtual screening efforts .

Q & A

Q. What are the optimal synthetic routes for preparing (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone, and how can purity be maximized?

  • Methodological Answer: A common approach involves coupling pyrrolidine-triazole derivatives with 1-(4-chlorophenyl)cyclopentyl precursors via ketone formation. For example, refluxing intermediates in xylene with chloranil (1.4 mmol per 1 mmol substrate) for 25–30 hours under inert conditions, followed by NaOH wash and recrystallization from methanol, yields high-purity products . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity during recrystallization to remove byproducts (e.g., unreacted triazole residues).

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the triazole-pyrrolidine linkage (δ 7.5–8.3 ppm for triazole protons) and the cyclopentyl-chlorophenyl moiety (δ 2.5–3.0 ppm for cyclopentyl CH₂). IR spectroscopy identifies the carbonyl stretch (~1690 cm⁻¹) and triazole C=N (~1603 cm⁻¹) . LC-MS with ESI+ ionization confirms molecular weight (e.g., observed [M+H]⁺ vs. theoretical) and detects impurities .

Q. How can researchers assess the compound’s environmental stability under laboratory conditions?

  • Methodological Answer: Conduct hydrolysis studies at varying pH (e.g., pH 3–9 buffers at 25–50°C) and monitor degradation via HPLC. For photostability, expose solutions to UV light (254 nm) and track changes using UV-Vis spectroscopy. Evidence from environmental fate studies suggests chlorophenyl groups may resist hydrolysis but undergo photodegradation in aqueous media .

Advanced Research Questions

Q. How can conflicting bioactivity data in cytotoxicity assays be resolved?

  • Methodological Answer: Discrepancies often arise from cell-line-specific metabolic activity or assay conditions. Use statistical block designs (e.g., split-plot ANOVA) to account for variability in replicates . Validate findings with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation). Adjust solvent controls (e.g., DMSO ≤0.1%) to rule out solvent interference .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or cytochrome P450 enzymes). Focus on the triazole moiety’s hydrogen-bonding potential and the chlorophenyl group’s hydrophobic interactions. Validate predictions with ADME analysis (e.g., SwissADME) to assess permeability and metabolic pathways .

Q. How to design ecotoxicological studies evaluating long-term environmental impact?

  • Methodological Answer: Follow protocols from long-term projects like INCHEMBIOL :
  • Tier 1: Acute toxicity tests on Daphnia magna and Aliivibrio fischeri (bioluminescence inhibition).
  • Tier 2: Chronic exposure in multi-trophic systems (e.g., algae-fish-invertebrate models) to assess bioaccumulation.
  • Analytical: Use LC-MS/MS to quantify residues in biotic/abiotic samples and model degradation kinetics.

Q. What alternative reaction pathways improve yield for scale-up synthesis?

  • Methodological Answer: Explore microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 30 hours) and minimize side products. Catalytic methods (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) can enhance triazole formation efficiency . Optimize solvent systems (e.g., switch from xylene to DMF for better intermediate solubility) .

Data Contradiction Analysis

Q. How to address inconsistencies in spectroscopic data (e.g., unexpected NMR splitting)?

  • Methodological Answer: Unresolved NMR peaks may arise from rotamers or proton exchange. Use variable-temperature NMR (VT-NMR) to slow exchange processes. For LC-MS anomalies (e.g., adduct formation), recalibrate with internal standards (e.g., sodium trifluoroacetate) and confirm via high-resolution MS .

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